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Compound of Interest

Compound Name: 3,6-Dibromo-1H-indazole

Cat. No.: B1360816

An in-depth exploration of the synthesis, properties, and therapeutic potential of dibromo-
substituted 1H-indazoles, with a focus on the 3,6-dibromo isomer.

This technical guide is designed for researchers, scientists, and professionals in drug
development, offering a comprehensive overview of 3,6-Dibromo-1H-indazole and the
broader class of dibromo-1H-indazoles. While a specific CAS number for 3,6-Dibromo-1H-
indazole is not readily available in public databases, this document consolidates information
on its potential synthesis, predicted properties, and the established significance of the indazole
scaffold in medicinal chemistry.

Core Chemical Properties and Data

The indazole core is a prominent scaffold in medicinal chemistry, recognized for its role in
developing protein kinase inhibitors and other therapeutic agents.[1][2] Brominated indazoles,
in particular, serve as versatile intermediates for creating diverse molecular architectures
through cross-coupling reactions.[2]

Quantitative data for various bromo- and dibromo-1H-indazole derivatives are summarized
below to provide a comparative reference for the predicted properties of 3,6-Dibromo-1H-
indazole.
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] 6-Bromo-3- 3,5-Dibromo-1- 6-bromo-3-
5,6-Dibromo- .
Property . iodo-1H- Methyl-1H- methyl-1H-
1H-indazole[3] . ] .
indazole[4] indazole[5] indazole[6]
CAS Number 1781019-74-6 885521-88-0 52088-11-6 7746-27-2
Molecular
C7Ha4Bra2N2 C7Ha4BrIN2 CsHsBr2N:2 CsH7BrNz2
Formula
Molecular Weight  275.93 g/mol 322.93 g/mol 289.96 g/mol 211.06 g/mol
Topological Polar
Surface Area 28.68 A2 28.68 A2 Not available 28.7 A2
(TPSA)
LogP 3.0879 2.93 Not available 2.6

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods, often
involving the cyclization of appropriately substituted anilines or related precursors.[2][7] The
introduction of bromine atoms onto the indazole ring can be accomplished through direct
bromination or by using brominated starting materials.

General Synthesis of the 1H-Indazole Core

A common strategy for synthesizing the 1H-indazole core involves the diazotization of a
substituted 2-methylaniline followed by intramolecular cyclization.[8]

Experimental Protocol: Diazotization and Cyclization

» Acetylation: Dissolve the starting 2-methylaniline derivative in a suitable solvent like
chloroform. Add acetic anhydride while maintaining the temperature below 40°C.

» Cyclization: To the reaction mixture, add potassium acetate followed by an alkyl nitrite (e.g.,
isoamyl nitrite). Heat the mixture to reflux (around 68°C) and maintain for an extended period
(e.g., 20 hours).
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o Work-up: After completion, cool the reaction mixture and neutralize it to precipitate the
indazole product.

 Purification: The crude product can be purified using standard techniques such as column
chromatography.

Bromination of the Indazole Ring

Direct bromination of the 1H-indazole core can be challenging due to potential side reactions
and lack of regioselectivity. Over-bromination can lead to the formation of di- or tri-bromo
substituted indazoles.[7] A more controlled approach involves the synthesis of a specific
bromo-indazole isomer from a brominated precursor. For the synthesis of 3,6-Dibromo-1H-
indazole, a plausible, though not explicitly documented, route would start from a 4-bromo-2-
methylaniline derivative and involve a subsequent bromination step at the 3-position.

Experimental Protocol: Bromination at the 3-Position

o Dissolution: Dissolve the 6-bromo-1H-indazole precursor in a suitable solvent such as N,N-
Dimethylformamide (DMF).

» Base Addition: Add a base, for example, potassium hydroxide (KOH).

e Brominating Agent: Slowly add a solution of a brominating agent (e.g., bromine or N-
bromosuccinimide) in the same solvent.

e Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress
using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography
(HPLC).

o Work-up and Purification: Upon completion, the reaction is quenched, and the product is
extracted and purified, typically by column chromatography.
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Applications in Drug Development and Biological
Significance

The indazole scaffold is a privileged structure in medicinal chemistry due to its wide range of
biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][9]
[10] Indazole derivatives are particularly prominent as kinase inhibitors, targeting key signaling
pathways involved in cell proliferation and angiogenesis.[2]
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The bromine atoms on the indazole ring serve as crucial handles for further chemical
modifications, enabling the synthesis of a library of derivatives for structure-activity relationship
(SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and

Buchwald-Hartwig amination, are commonly employed to introduce new functionalities at the
brominated positions.[2]
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While specific biological data for 3,6-Dibromo-1H-indazole is not available, the known
activities of other brominated and dibrominated indazoles suggest its potential as a valuable
intermediate in the synthesis of novel therapeutic agents. Further research into the synthesis

and biological evaluation of this specific isomer is warranted to explore its full potential in drug
discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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